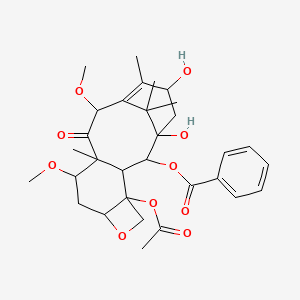

10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6

Description

Contextualization of Baccatin (B15129273) III Derivatives in Complex Natural Product Synthesis

Baccatin III, a complex diterpenoid isolated from the yew tree (Taxus species), serves as a crucial precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696). wikipedia.orgvt.edu The intricate structure of baccatin III, featuring a unique taxane (B156437) core, has made it a focal point for synthetic chemists. acs.org The modification of baccatin III at various positions has led to a plethora of derivatives, each with potentially altered biological activities and physicochemical properties. nih.gov

The semi-synthesis of paclitaxel and its analogues often begins with 10-deacetylbaccatin III (10-DAB), which is more readily available from renewable sources like the needles of the yew tree. vt.eduacs.org The conversion of 10-DAB to baccatin III is a key step, often involving selective acetylation at the C10 position. epo.orgnih.gov The development of efficient methods for this conversion and the subsequent derivatization of baccatin III are central themes in taxane chemistry. google.comgoogleapis.com These synthetic endeavors not only provide access to important therapeutic agents but also push the boundaries of modern organic synthesis. acs.org

Significance of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 within Contemporary Taxane Research

The specific compound, 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6, represents a specialized tool for researchers. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling is not a trivial modification; it provides a powerful lens through which to study the intricate details of chemical and biological processes involving taxanes.

While direct research findings on 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 are highly specific and may not be broadly published, its importance lies in its application as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of taxane analogues. Furthermore, its use in metabolic studies allows for the precise tracking of the metabolic fate of the parent compound.

Rationale for Deuterium Labeling in Mechanistic and Synthetic Studies of Complex Molecules

The substitution of hydrogen with deuterium, a stable isotope, is a cornerstone technique in mechanistic and synthetic studies of complex molecules. chem-station.comacs.org This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can significantly slow down reactions where the cleavage of this bond is the rate-determining step. chem-station.com

This principle has several key applications:

Elucidating Reaction Mechanisms: By observing changes in reaction rates upon deuterium substitution, chemists can deduce the mechanism of a reaction. chem-station.comresearchgate.net

Improving Metabolic Stability: In drug discovery, deuteration at metabolically vulnerable positions can slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. nih.gov

Analytical Probes: Deuterated compounds are invaluable as internal standards in quantitative analysis, such as mass spectrometry, because they are chemically identical to the analyte but have a different mass, allowing for precise quantification. acs.org They are also used in nuclear magnetic resonance (NMR) spectroscopy to enhance structural determination. clearsynth.com

The use of deuterated probes like 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 allows researchers to gain a deeper understanding of the complex chemistry and biology of taxanes, paving the way for the design of new and improved therapeutic agents. uniupo.it

Properties

IUPAC Name |

(4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMLMORVVDLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 10 Deacetyl 7,10 Dimethoxy Baccatiniii D6

Strategies for the Preparation of 10-Deacetylbaccatin III Precursors

The foundational step in the synthesis of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 is the procurement of the key starting material, 10-deacetylbaccatin III (10-DAB). This complex diterpenoid can be obtained through both chemical and semi-synthetic routes.

Chemical Routes to 10-Deacetylbaccatin III (10-DAB)

A more common chemical approach to obtaining 10-DAB involves the deacetylation of baccatin (B15129273) III, which is also a naturally occurring taxane (B156437). This can be achieved using various hydrolytic methods. For instance, treatment of baccatin III with a C-10 deacetylase enzyme from Nocardioides luteus can selectively remove the acetyl group at the C-10 position. nih.gov This enzymatic approach offers high selectivity and avoids the use of harsh chemical reagents that could lead to unwanted side reactions on the complex taxane core.

Semi-synthetic Approaches from Natural Sources for Baccatin III Derivatives

The most economically viable method for obtaining large quantities of 10-DAB is through extraction from renewable plant sources. The needles of various yew tree species, such as Taxus baccata and Taxus canadensis, are rich sources of 10-DAB. vt.edu The concentration of 10-DAB in these sources is significantly higher than that of paclitaxel (B517696), making it an attractive starting material for semi-synthesis.

Deuterium (B1214612) Incorporation Techniques for Baccatin III Analogues

The introduction of deuterium into the baccatin III scaffold is a critical step in the synthesis of the target molecule. Deuterium labeling can offer advantages in studying drug metabolism and pharmacokinetics due to the kinetic isotope effect. nih.gov

Specific Deuteration at C-7 and C-10 Positions

Direct and selective deuteration of the C-7 and C-10 hydroxyl groups of 10-DAB is a challenging task due to the presence of other reactive functional groups. A plausible strategy would involve the use of deuterated methylating agents.

A proposed synthetic route would begin with the protection of the more reactive C-7 and C-13 hydroxyl groups of 10-DAB. This can be achieved using protecting groups that can be selectively removed later in the synthesis. Following protection, the C-10 hydroxyl group can be methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4), in the presence of a suitable base.

After methylation of the C-10 position, the protecting group at the C-7 position can be selectively removed, followed by methylation of the newly exposed hydroxyl group using a deuterated methylating agent. This two-step protection-methylation-deprotection-methylation sequence would allow for the specific introduction of the dimethoxy-d6 moiety at the desired positions.

Optimized Synthetic Pathways for 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6

Proposed Synthetic Pathway:

Protection of 10-DAB: Selective protection of the C-7 and C-13 hydroxyl groups of 10-DAB.

Deuterated Methylation at C-10: Methylation of the C-10 hydroxyl group using a deuterated methylating agent (e.g., CD3I) to introduce the first CD3O- group.

Selective Deprotection at C-7: Removal of the protecting group at the C-7 position.

Deuterated Methylation at C-7: Methylation of the C-7 hydroxyl group using a deuterated methylating agent to introduce the second CD3O- group.

Deprotection: Removal of the remaining protecting group at the C-13 position to yield the final product, 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6.

The choice of protecting groups and reaction conditions at each step would be crucial for the success of this synthesis and would require careful optimization based on the known reactivity of the taxane core.

Challenges and Innovations in the Scalable Synthesis of Deuterated Taxanes

Innovations in synthetic methodology are crucial to overcome these challenges. The development of more efficient and selective protection and deprotection strategies can reduce the number of synthetic steps. The use of catalytic methods for methylation and deuteration can improve reaction efficiency and reduce waste. Furthermore, advances in purification techniques, such as continuous chromatography, can streamline the production process. The application of flow chemistry could also offer a more controlled and scalable approach to certain synthetic steps.

The development of robust and scalable synthetic routes to deuterated taxanes like 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 is essential for enabling further research into their therapeutic potential.

Advanced Spectroscopic and Analytical Characterization of 10 Deacetyl 7,10 Dimethoxy Baccatiniii D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For isotopically labeled compounds like 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6, specific NMR techniques are employed to confirm the location of the isotopic labels and to understand their effect on the magnetic environment of neighboring nuclei.

Application of Deuterium (B1214612) NMR (²H NMR) for Isotopic Localization

Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the positions of deuterium atoms within a molecule. In the case of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6, the deuterium atoms are expected to be located on the two methoxy (B1213986) groups at the C7 and C10 positions.

A typical ²H NMR experiment would be conducted in a suitable deuterated solvent, and the spectrum would be expected to show distinct resonances corresponding to the -OCD₃ groups. The chemical shifts of these signals would be characteristic of the electronic environment of the methoxy groups in the baccatin (B15129273) III core structure. The integration of these signals would also be expected to correspond to the six deuterium atoms.

Illustrative ²H NMR Data:

| Position | Expected Chemical Shift (ppm) |

| 7-OCD₃ | ~3.5 |

| 10-OCD₃ | ~3.8 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Investigation of Isotope Effects via ¹H and ¹³C NMR

The substitution of protons with deuterium atoms induces small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an isotope effect. nih.govnih.gov These effects can be observed in both ¹H and ¹³C NMR spectra and provide further confirmation of the isotopic labeling.

In the ¹H NMR spectrum of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6, the most significant change compared to the non-deuterated analog would be the disappearance of the proton signals corresponding to the methoxy groups at the C7 and C10 positions.

In the ¹³C NMR spectrum, the carbons directly bonded to the deuterium atoms (the methyl carbons of the methoxy groups) are expected to exhibit an upfield shift (to a lower ppm value) due to the isotopic effect. Smaller, long-range isotope effects might also be observed on the adjacent C7 and C10 carbons. nih.gov

Expected Isotope Effects on ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) - Non-deuterated | Expected Chemical Shift (ppm) - Deuterated (d6) | Isotope Shift (Δδ ppm) |

| 7-OC H₃ | ~57 | ~56.5 | ~ -0.5 |

| 10-OC H₃ | ~59 | ~58.5 | ~ -0.5 |

| C 7 | ~75 | ~74.9 | ~ -0.1 |

| C 10 | ~80 | ~79.9 | ~ -0.1 |

Note: The values presented are illustrative and based on general principles of isotope effects in NMR spectroscopy.

Mass Spectrometry (MS) for Confirmation of Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6, MS is critical for confirming its isotopic purity.

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion. The expected molecular weight of the d6 compound is 578.68 g/mol . lgcstandards.com The detection of a prominent peak corresponding to this mass would confirm the successful incorporation of the six deuterium atoms. The isotopic purity can be assessed by comparing the intensity of the peak for the d6 compound with any residual peaks corresponding to the non-deuterated (d0) or partially deuterated species.

Fragmentation analysis provides further structural confirmation. The fragmentation pattern of the deuterated compound would be expected to be similar to its non-deuterated counterpart, but with mass shifts in the fragments containing the deuterated methoxy groups.

Expected Key Fragments in Mass Spectrometry:

| Fragment Description | Expected m/z (Non-deuterated) | Expected m/z (d6) | Mass Shift (Da) |

| [M+H]⁺ | 573.27 | 579.31 | +6 |

| [M-H₂O+H]⁺ | 555.26 | 561.30 | +6 |

| [M-CH₃OH+H]⁺ | 541.25 | 544.27 (loss of OCD₃H) | +3 |

| [M-2CH₃OH+H]⁺ | 509.22 | 512.24 (loss of both OCD₃H) | +3 |

Note: The m/z values are calculated based on the monoisotopic masses and may vary depending on the ionization technique used.

High-Performance Liquid Chromatography (HPLC) in Purity Determination and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components in a mixture. nih.gov For 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6, HPLC is essential for determining its chemical purity and for monitoring the progress of its synthesis. lgcstandards.comgoogle.comresearchgate.netnifdc.org.cn

A reversed-phase HPLC method is typically employed for the analysis of taxane (B156437) derivatives. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 would be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high purity level (e.g., >95%) is generally required for its use in demanding applications. lgcstandards.com

Typical HPLC Parameters for Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 227 nm nih.govresearchgate.net |

| Injection Volume | 10-20 µL nih.gov |

Mechanistic and Precursor Applications of 10 Deacetyl 7,10 Dimethoxy Baccatiniii D6 in Chemical Research

Role as an Isotopic Tracer in Reaction Mechanism Elucidation

The presence of deuterium (B1214612) atoms at the C7 and C10 methoxy (B1213986) groups makes 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 an invaluable isotopic tracer for elucidating reaction mechanisms. thalesnano.com In chemical reactions, bonds to heavier isotopes like deuterium are stronger and thus slower to break than bonds to hydrogen. This phenomenon, known as the kinetic isotope effect (KIE), provides deep insights into the rate-determining steps of a reaction. researchgate.net

By substituting the deuterated compound for its non-deuterated counterpart in a reaction, chemists can measure changes in the reaction rate. If a significant change in rate is observed (a primary KIE), it indicates that the C-H (or C-D) bond at the labeled position is being broken in the slowest step of the reaction. Conversely, the absence of a significant KIE suggests that this bond cleavage is not involved in the rate-determining step. researchgate.netprinceton.edu This technique is crucial for distinguishing between proposed mechanistic pathways, for instance, in elimination or substitution reactions that are common in the modification of the taxane (B156437) core. Deuterium-labeled molecules are extensively used to follow reaction steps and unravel the intricate details of chemical transformations. thalesnano.comthalesnano.com

| KIE Value (kH/kD) | Interpretation | Implication for Reaction Mechanism |

|---|---|---|

| > 2 | Significant Primary KIE | C-H/C-D bond breaking occurs in the rate-determining step. Helps differentiate between mechanisms like E2 (high KIE) and E1 (low or no KIE). researchgate.net |

| 1 - 1.5 | Secondary KIE | C-H/C-D bond is not broken but is located near the reaction center. Provides information about changes in hybridization at the labeled carbon. |

| ~ 1 | No significant KIE | C-H/C-D bond breaking is not involved in the rate-determining step of the reaction. researchgate.net |

Application in the Semi-synthesis of Advanced Deuterated Taxane Derivatives

The semi-synthesis of complex anticancer drugs like Paclitaxel (B517696) and its analogs often starts from naturally abundant precursors extracted from the yew tree (genus Taxus). nih.govtoku-e.com 10-Deacetylbaccatin III (10-DAB) is one of the most important of these starting materials. researchgate.netresearchgate.net 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 is a synthetic derivative of 10-DAB, positioning it as a key intermediate for creating deuterated versions of next-generation taxane drugs.

Paclitaxel and Docetaxel are cornerstones of chemotherapy, and their semi-synthesis from 10-DAB is a well-established industrial process. nih.govresearchgate.netgoogle.com This process involves a series of complex protection, acylation, and deprotection steps to build the final molecule. google.comnih.gov The synthesis of deuterated analogs of these drugs, which may offer altered pharmacokinetic profiles, requires a deuterated starting core.

While 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 is more directly a precursor to Cabazitaxel, its underlying deuterated baccatin (B15129273) core structure is fundamentally important. The methodologies used to introduce the d6-dimethoxy groups can be adapted to synthesize other deuterated baccatin intermediates necessary for producing deuterated Paclitaxel or Docetaxel analogs. By starting with a deuterated core, the final active pharmaceutical ingredient will carry the isotopic label, enabling studies on drug metabolism and pharmacokinetics.

The primary precursor application of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 is in the synthesis of deuterated Cabazitaxel. Cabazitaxel is a second-generation taxane designed to overcome drug resistance. chemicalbook.comnih.gov Its structure is distinguished from Docetaxel by the presence of methoxy groups at the C7 and C10 positions, rather than hydroxyl groups. nih.gov

The synthesis of Cabazitaxel involves the methylation of the hydroxyl groups at the C7 and C10 positions of a 10-DAB derivative. google.comresearchgate.net 10-Deacetyl-7,10-dimethoxy-BaccatinIII is a direct intermediate in this pathway. usbio.netlookchem.com Therefore, the d6-labeled version of this compound is the immediate precursor for producing deuterated Cabazitaxel. The synthesis involves coupling this deuterated core with the appropriate side chain, followed by deprotection steps. The resulting deuterated Cabazitaxel is a valuable tool for research and potentially for clinical use, allowing for precise tracking of the drug and its metabolites within biological systems.

| Step | Reaction | Relevance of Deuterated Intermediate |

|---|---|---|

| 1 | Protection of 10-DAB hydroxyl groups (e.g., at C7, C13). | Initial step to control reactivity of the core molecule. |

| 2 | Methylation of C7 and C10 hydroxyls using a deuterated methyl source (e.g., d3-methyl iodide) to form the d6-dimethoxy core. | This is the key step that incorporates the deuterium labels, creating 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6. google.comresearchgate.net |

| 3 | Selective deprotection of the C13 hydroxyl group. | Prepares the core for side-chain attachment. |

| 4 | Esterification: Coupling of the deuterated baccatin core with the protected side chain. | Forms the complete carbon skeleton of deuterated Cabazitaxel. |

| 5 | Deprotection of the final molecule. | Yields the final deuterated Cabazitaxel product. |

Utilization as a Labeled Internal Standard in Quantitative Chemical Analysis

One of the most critical applications of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 is as a labeled internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (ID-MS). thalesnano.comrsc.org This analytical technique is the gold standard for achieving highly accurate and precise measurements of target compounds in complex samples like biological fluids or crude chemical reaction mixtures. nist.govspringernature.com

In this method, a known amount of the deuterated standard (10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6) is added to a sample containing the non-deuterated analyte of interest (10-Deacetyl-7,10-dimethoxy-Baccatin III). The labeled standard is chemically identical to the analyte, so it behaves the same way during sample preparation, extraction, and chromatographic separation. thalesnano.com However, due to its higher mass (a difference of 6 Daltons), it can be distinguished by a mass spectrometer. usbio.netscbt.com By measuring the ratio of the analyte to the known amount of the internal standard, the exact quantity of the analyte in the original sample can be determined with exceptional accuracy, correcting for any sample loss during processing. nist.govnih.gov

| Property | Analyte (10-Deacetyl-7,10-dimethoxy-Baccatin III) | Internal Standard (10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6) |

|---|---|---|

| Molecular Formula | C₃₁H₄₀O₁₀ scbt.com | C₃₁H₃₄D₆O₁₀ usbio.net |

| Molecular Weight | 572.64 g/mol scbt.com | 578.68 g/mol usbio.net |

| Chromatographic Behavior (e.g., HPLC Retention Time) | Essentially identical to the internal standard. | Essentially identical to the analyte. |

| Mass Spectrometry (m/z) | Lower mass peak. | Higher mass peak, shifted by +6 Da. |

Perspectives and Future Directions in 10 Deacetyl 7,10 Dimethoxy Baccatiniii D6 Research

Development of Novel and Efficient Deuteration Strategies for Complex Natural Products

The introduction of deuterium (B1214612) into complex natural products like taxanes is a critical step in creating tools for pharmaceutical research. The development of novel and efficient deuteration strategies is paramount for the synthesis of compounds such as 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6.

Recent advancements have moved beyond traditional methods, focusing on site-selective and catalytic approaches to introduce deuterium with high precision and efficiency. nih.gov Iridium-based catalysts, for instance, have shown significant promise in the ortho-deuteration of aromatic substrates containing directing groups, a technique that could be adapted for the selective deuteration of the benzoyl moiety in baccatin (B15129273) III derivatives. youtube.com Ruthenium-catalyzed systems, utilizing D₂O as a deuterium source, offer a pathway for the deuteration of polyfunctional organic molecules, which is highly relevant to the complex structure of taxanes. phytonbiotech.com

Furthermore, photocatalytic methods are emerging as a powerful tool for dehalogenative deuteration, using readily available deuterium sources like deuterium oxide. youtube.com This approach could be particularly useful in the late-stage deuteration of complex intermediates. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, also present a promising avenue for the stereoselective deuteration of natural products. nih.govpharmatimes.com The development of these methods will be crucial for the efficient and scalable production of specifically labeled compounds like 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6.

Table 1: Comparison of Modern Deuteration Strategies

| Strategy | Catalyst/Reagent | Deuterium Source | Advantages | Challenges |

|---|---|---|---|---|

| Catalytic H/D Exchange | Iridium, Ruthenium, Palladium Complexes | D₂ gas, D₂O, Acetone-d6 | High selectivity, mild reaction conditions. | Catalyst cost and sensitivity, potential for side reactions. |

| Photocatalytic Deuteration | Organic Dyes, Semiconductor Nanocrystals | D₂O, Deuterated Solvents | Metal-free options, high functional group tolerance. | Requires specialized equipment, potential for non-selective reactions. |

| Chemoenzymatic Deuteration | Enzymes (e.g., Dehydrogenases) | Deuterated Cofactors, D₂O | High stereoselectivity and regioselectivity. | Enzyme stability and availability, substrate scope limitations. |

| Dehalogenative Deuteration | Silyl Radicals, Thiols | D₂O | Utilizes readily available starting materials. | Requires pre-functionalization of the substrate. |

Exploration of Advanced Analytical Methodologies for Isotope-Labeled Compounds

The characterization of isotopically labeled compounds such as 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 requires sophisticated analytical techniques to confirm isotopic enrichment, locate the position of deuterium incorporation, and ensure structural integrity.

High-resolution mass spectrometry (HR-MS) is a cornerstone for determining the degree of deuteration. researchgate.net By analyzing the isotopic distribution of the molecular ion, the percentage of deuterium incorporation can be accurately calculated. pharmatimes.com Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), while primarily used for studying protein dynamics, can be adapted to probe the solvent accessibility of different protons in a complex molecule, providing insights into its three-dimensional structure in solution. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. ¹H NMR can be used to identify the sites of deuteration by observing the disappearance or reduction in the intensity of specific proton signals. nih.gov ²H NMR, although less sensitive, directly detects the deuterium nuclei, providing unambiguous evidence of labeling. youtube.com Advanced multi-dimensional NMR techniques can further elucidate the precise location of deuterium atoms and assess any conformational changes resulting from isotopic substitution. acs.org The purification of these labeled compounds is also a critical step, often employing techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any unlabeled starting material or byproducts. nih.govnih.gov

Table 2: Key Analytical Techniques for Deuterated Compounds

| Technique | Information Provided | Strengths | Limitations |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, molecular weight confirmation. | High sensitivity and accuracy in mass determination. | Does not directly provide positional information of the label. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Position of deuterium, structural integrity, conformational analysis. | Provides detailed structural information. | Lower sensitivity compared to MS, requires higher sample concentrations. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Solvent accessibility of protons, conformational dynamics. | Provides information on higher-order structure. | Interpretation can be complex for small molecules. |

| High-Performance Liquid Chromatography (HPLC) | Purification, separation of labeled and unlabeled compounds. | High resolution separation. | Primarily a separation technique, requires a detector for analysis. |

Integration of Computational Chemistry in Predicting Reactivity and Conformation of Deuterated Taxanes

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for predicting the properties of complex molecules, including deuterated taxanes. These methods can provide valuable insights into the reactivity and conformational preferences of molecules like 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6, guiding synthetic efforts and the interpretation of analytical data.

DFT calculations can be used to predict NMR chemical shifts with a high degree of accuracy, aiding in the structural elucidation of novel compounds and confirming the position of deuterium labels. mdpi.com By calculating the theoretical NMR spectra of different possible isomers and conformers, researchers can compare them with experimental data to determine the most likely structure. Furthermore, computational methods can be used to study the kinetic isotope effect, predicting how deuteration at specific sites will affect the rate of chemical reactions. youtube.com This is crucial for understanding the metabolic stability of deuterated drugs.

Green Chemistry Principles in the Synthesis of Deuterated Taxane (B156437) Precursors

The synthesis of complex pharmaceutical intermediates like the precursors to 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 is increasingly being guided by the principles of green chemistry. The goal is to develop more sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key aspect of green chemistry in this context is the use of renewable feedstocks. The production of paclitaxel (B517696) and its precursors has shifted from the destructive harvesting of yew tree bark to more sustainable methods like Plant Cell Fermentation (PCF®). phytonbiotech.com This technology uses cultured plant cells to produce taxanes in controlled bioreactors, eliminating the need to harvest wild trees and reducing the environmental impact. phytonbiotech.com PCF® also offers a cleaner product profile, simplifying purification and reducing the use of hazardous solvents. phytonbiotech.com

The principles of green chemistry also emphasize the use of biocatalysis. nih.gov Enzymes can be used to perform specific chemical transformations with high selectivity, often under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov For example, enzymatic methods are being explored for the synthesis of baccatin III from 10-deacetylbaccatin III. nih.gov The use of greener solvents, such as bio-based solvents and supercritical fluids like CO₂, is another important area of research for the extraction and purification of natural products, minimizing the reliance on volatile and toxic organic solvents. nih.govmdpi.comresearchgate.net By integrating these green chemistry principles, the synthesis of deuterated taxane precursors can be made more efficient, economical, and environmentally sustainable.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 |

| Baccatin III |

| 10-Deacetylbaccatin III |

| Paclitaxel |

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural integrity of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 in synthetic or extracted samples?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the deuterium labeling (-d6) and methoxy group positions. High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight (C₃₀H₃₆D₆O₁₂; theoretical ~570.6 g/mol) and isotopic purity. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 227–254 nm) assesses purity (>95%) and resolves degradation products .

Q. How can researchers optimize the extraction of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 from natural sources (e.g., Taxus species)?

- Methodological Answer : Use a solvent gradient (hexane:ethyl acetate:methanol) for selective partitioning. Cold ethanol extraction minimizes thermal degradation, while solid-phase extraction (SPE) with C18 columns enhances isolation efficiency. Quantify yields via LC-MS calibration curves using deuterated internal standards (e.g., 3,3'-Dichlorobenzidine-d6) to control matrix effects .

Q. What synthetic routes are available for producing 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6, and how do they compare in yield?

- Methodological Answer : Semi-synthesis from 10-Deacetylbaccatin III (CAS 32981-86-5) involves selective deuteration (e.g., H/D exchange under acidic conditions) and methoxylation via Friedel-Crafts alkylation. Yields vary: catalytic deuteration (60–70%) vs. stoichiometric methods (85–90%), with trade-offs in isotopic purity. Monitor by thin-layer chromatography (TLC) and optimize via DOE (Design of Experiments) .

Advanced Research Questions

Q. How does the deuterium labeling (-d6) in 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 influence its metabolic stability in comparative pharmacokinetic studies?

- Methodological Answer : Deuterium incorporation at non-labile positions (e.g., methyl or methoxy groups) reduces metabolic deactivation via cytochrome P450 enzymes. Conduct in vitro assays with liver microsomes to compare half-life (t₁/₂) against non-deuterated analogs. Use LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) and validate isotopic retention .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 derivatives?

- Methodological Answer : Conflicting NMR signals may arise from diastereomer formation or solvent-induced shifts. Employ heteronuclear 2D NMR (HSQC, HMBC) to assign coupling constants and verify stereochemistry. Cross-validate with X-ray crystallography or computational modeling (DFT) for ambiguous cases. Replicate experiments under standardized conditions (temperature, solvent) to isolate variables .

Q. How can researchers design experiments to investigate the role of 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6 in modulating taxane biosynthesis pathways?

- Methodological Answer : Use stable isotope labeling (¹³C-glucose tracer) in Taxus cell cultures to track incorporation into taxane backbones. Pair with RNA-seq to identify upregulated genes (e.g., taxadiene synthase) under deuterated baccatin exposure. Control for isotopic dilution effects using non-deuterated analogs and validate via qPCR .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving 10-Deacetyl-7,10-dimethoxy-BaccatinIII-d6?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R). Calculate IC₅₀ values with 95% confidence intervals and assess significance via ANOVA with post-hoc Tukey tests. Include replicates (n ≥ 3) and negative controls (e.g., DMSO) to normalize background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.